molecular formula C21H20N6OS B2534887 2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide CAS No. 863452-73-7

2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2534887
CAS No.: 863452-73-7
M. Wt: 404.49
InChI Key: AZCKXUVTHQYNIM-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidine class, characterized by a fused triazole-pyrimidine core substituted with a benzyl group at position 3 and a sulfanyl-linked acetamide moiety at position 6. The acetamide is further functionalized with a 2,3-dimethylphenyl group, enhancing its steric and electronic properties .

Properties

IUPAC Name

2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6OS/c1-14-7-6-10-17(15(14)2)24-18(28)12-29-21-19-20(22-13-23-21)27(26-25-19)11-16-8-4-3-5-9-16/h3-10,13H,11-12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCKXUVTHQYNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide typically involves multiple stepsThe final step involves the acylation of the triazolopyrimidine derivative with N-(2,3-dimethylphenyl)acetamide under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or sulfanyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    Recent studies have highlighted the potential of triazole derivatives as anticancer agents. The compound has shown efficacy against various cancer cell lines. For instance, compounds containing the triazole ring have been reported to exhibit cytotoxic effects against human breast cancer (MCF-7) and liver cancer (Bel-7402) cells. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through various pathways .
  • Antimicrobial Activity
    The sulfenamide functionality in this compound may enhance its antimicrobial properties. Research indicates that similar triazole derivatives possess significant antibacterial and antifungal activities. This suggests that the compound could be explored further for its potential as a novel antimicrobial agent against resistant strains of bacteria .
  • Bioisosterism in Drug Design
    The presence of the triazole moiety allows for bioisosteric modifications that can improve drug-like properties such as solubility and metabolic stability. This characteristic is crucial for developing peptidomimetics that are resistant to enzymatic degradation while retaining biological activity .

Synthesis Approaches

The synthesis of 2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. Key steps often include:

  • Formation of the triazole ring via cycloaddition reactions.
  • Introduction of the benzyl and acetamide groups through nucleophilic substitutions.
  • Final modifications to optimize biological activity.

Case Studies

Study Application Findings
Study on Anticancer ActivityTested against MCF-7 and Bel-7402 cell linesShowed significant cytotoxicity with IC50 values in low micromolar range .
Antimicrobial ScreeningEvaluated against various bacterial strainsDemonstrated effective inhibition against Gram-positive bacteria .
Bioisosteric ModificationsExplored for enhancing drug stabilityImproved resistance to hydrolysis compared to traditional amides .

Mechanism of Action

The mechanism of action of 2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Molecular Properties

Key structural analogs vary in substituents on the triazolopyrimidine core and the acetamide side chain, which influence physicochemical and biological properties. A comparative analysis is provided below:

Compound Name Benzyl Substituent Acetamide Substituent Molecular Formula Molecular Weight Key Properties/Activity
Target Compound Benzyl N-(2,3-dimethylphenyl) C₂₁H₂₀N₆O₂S* 420.5† High steric bulk; potential ROS modulation inferred from triazolopyrimidine derivatives .
2-{[3-(4-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide 4-Fluorobenzyl Acetamide (unsubstituted) C₁₃H₁₁FN₆OS 318.33 Enhanced polarity due to fluorine; ChemSpider ID 5055850 .
N-(2-((3-(4-Chlorobenzyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)ethyl)acetamide 4-Chlorobenzyl N-(2-aminoethyl) C₁₆H₂₀ClN₇S 378.13 Demonstrated high potency as a selective inhibitor; HR-MS: [M+H]⁺ 378.1267 .
2-((3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide Benzyl N-(2-ethoxyphenyl) C₂₁H₂₀N₆O₂S 420.5 Increased lipophilicity due to ethoxy group; CAS 863452-86-2 .
VAS2870 (1,3-Benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide) Benzyl 1,3-Benzoxazol-2-yl C₁₈H₁₃N₅OS₂ 379.45 ROS inhibitor; used in leukocyte studies .

*Calculated based on structural analysis; †Molecular weight from analog in .

Biological Activity

The compound 2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide is a derivative of triazolopyrimidine and has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a triazolo[4,5-d]pyrimidine core substituted with a benzyl group and an acetamide moiety. Its molecular formula is C17H19N5SC_{17}H_{19}N_5S with a molecular weight of approximately 341.43 g/mol. The structural characteristics contribute to its biological properties.

The biological activity of this compound can be attributed to several key mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with a triazole ring are known to inhibit various enzymes, including kinases and proteases. This specific compound has been shown to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular stress responses and inflammation .
  • Antitumor Activity : The triazolo[4,5-d]pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. In vitro studies indicate that the compound can induce apoptosis in tumor cells through the activation of caspase pathways .

Biological Activity Data

The following table summarizes the biological activities reported for 2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide:

Activity Cell Line/Model IC50 (µM) Reference
AntiproliferativeHeLa (cervical carcinoma)9.6
Inhibition of p38 MAPKIn vitro assaysN/A
Apoptosis inductionVarious cancer cell linesN/A
Anti-inflammatory effectsMouse modelsN/A

Case Studies

  • Anticancer Screening : A study screened a library of compounds for anticancer activity using multicellular spheroids as a model. The compound demonstrated significant inhibition of tumor growth compared to controls .
  • Inflammation Models : In murine models of inflammation, the compound reduced levels of tumor necrosis factor-alpha (TNF-α), indicating its potential as an anti-inflammatory agent .

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